8-Allyloxyguanosine
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Overview
Description
8-Allyloxyguanosine is a nucleoside analog, specifically a purine nucleoside derivative. It is known for its antiviral and anticancer properties, primarily due to its ability to inhibit DNA synthesis by targeting the enzyme DNA polymerase . This compound also plays a role in inhibiting the expression of genes involved in inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyloxyguanosine typically involves the modification of guanosine. One common method includes the allylation of guanosine at the 8-position. This process can be achieved through the reaction of guanosine with an allyl halide in the presence of a base, such as sodium hydride, under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: 8-Allyloxyguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the guanosine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Allyl halides and bases like sodium hydride are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 8-oxoguanosine derivatives, while substitution can produce various allyl-substituted analogs .
Scientific Research Applications
8-Allyloxyguanosine has a wide range of applications in scientific research:
Mechanism of Action
8-Allyloxyguanosine exerts its effects primarily by inhibiting DNA synthesis. It achieves this by targeting the enzyme DNA polymerase, which is crucial for the replication of DNA. By inhibiting this enzyme, the compound prevents the proliferation of cells, making it effective against rapidly dividing cancer cells and viruses . Additionally, it can modulate gene expression by inhibiting the expression of genes involved in inflammatory responses .
Comparison with Similar Compounds
8-Oxoguanosine: Another modified guanosine with oxidative properties.
8-Azaguanine: A purine analog with antineoplastic activity.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Uniqueness: 8-Allyloxyguanosine is unique due to its specific modification at the 8-position with an allyl group, which imparts distinct biological activities, particularly its dual role in antiviral and anticancer applications . This sets it apart from other similar compounds that may only exhibit one type of activity.
Biological Activity
8-Allyloxyguanosine is a modified nucleoside derived from guanosine, featuring an allyloxy group at the 8-position of the guanine moiety. This compound has gained attention in biochemical and pharmaceutical research due to its antiviral, anticancer, and immunomodulatory properties. Below, we present a detailed analysis of its biological activity, supported by data and case studies.
Target of Action
This compound acts primarily as a nucleoside analog targeting DNA polymerase enzymes. By inhibiting DNA polymerase, it disrupts DNA synthesis and replication processes, which are critical for both viral genome replication and cancer cell proliferation.
Biochemical Pathways
- Purinergic Signaling Pathway : The compound influences purinergic signaling by modulating cyclic AMP (cAMP) levels. This mechanism is linked to its effects on cell proliferation and anti-inflammatory properties.
- Immunostimulatory Effects : Preliminary studies suggest that guanosine analogs, including this compound, may activate immune cells via Toll-like receptor 7 (TLR7), requiring endosomal maturation .
Antiviral Activity
The compound inhibits viral replication by interfering with DNA polymerase activity. This makes it a potential candidate for treating viral infections where DNA synthesis is a key step in the viral life cycle.
Anticancer Activity
- In vitro studies on 8-substituted guanosine derivatives have shown their ability to induce differentiation in leukemia cells. For example, similar compounds were able to terminate leukemia cell proliferation through differentiation into mature cells .
- The inhibition of inflammatory gene expression further supports its role in reducing tumor-promoting inflammation.
Immunomodulatory Properties
The compound exhibits immunostimulatory effects by activating immune pathways. Research into guanosine analogs highlights their potential in modulating immune responses, which could be beneficial for autoimmune diseases or enhancing vaccine efficacy .
3. Cellular and Molecular Effects
Case Study 1: Leukemia Cell Differentiation
A study on 8-substituted guanosine derivatives (including 8-OH and other analogs) demonstrated their ability to induce differentiation in Friend murine erythroleukemia cells:
- At concentrations of 0.2–5 mM, these compounds caused up to 68% of leukemia cells to express markers of maturation.
- This suggests potential applications in leukemia therapy by halting proliferation and promoting terminal differentiation .
Case Study 2: Antiviral Applications
Tri-O-acetyl-8-(allyloxy)guanosine, a related derivative, was shown to inhibit DNA polymerase effectively:
- This inhibition disrupted viral genome replication in laboratory models.
- The compound also exhibited enhanced stability due to acetylation, making it a promising candidate for antiviral drug development.
5. Biophysical Properties
Property | Details |
---|---|
Molecular Formula | C13H17N5O6 |
Molecular Weight | 339.30 g/mol |
Stability | Stable under standard lab conditions but degrades over time. |
Solubility | Enhanced by acetylation (e.g., Tri-O-acetyl derivative). |
6. Research Gaps & Future Directions
While the biological activity of this compound is promising, further research is needed:
- Clinical Trials : No clinical data currently exist to confirm its efficacy and safety in humans.
- Mechanistic Studies : More detailed studies are required to elucidate its interaction with immune pathways.
- Comparative Analysis : Its activity should be compared with other nucleoside analogs to identify unique advantages.
Properties
Molecular Formula |
C13H17N5O6 |
---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7?,8+,11-/m1/s1 |
InChI Key |
RQUVSNGNEJMOBE-DWVWSIQXSA-N |
Isomeric SMILES |
C=CCOC1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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